
Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate
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Overview
Description
Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a brominated phenoxy group, which can impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-(aminomethyl)phenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-(aminomethyl)-4-bromophenol.
Etherification: The brominated phenol is then reacted with 6-bromohexanoic acid in the presence of a base such as potassium carbonate to form the ether linkage, resulting in 6-(2-(aminomethyl)-4-bromophenoxy)hexanoic acid.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols from the ester group.
Scientific Research Applications
Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The brominated phenoxy group can enhance binding affinity to certain molecular targets, while the ester group can facilitate cellular uptake and metabolism.
Comparison with Similar Compounds
Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate can be compared with other similar compounds, such as:
Ethyl 6-(2-(aminomethyl)-4-chlorophenoxy)hexanoate: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and biological activity.
Ethyl 6-(2-(aminomethyl)-4-fluorophenoxy)hexanoate:
Ethyl 6-(2-(aminomethyl)-4-iodophenoxy)hexanoate:
Each of these compounds has unique properties due to the different halogen atoms, which can influence their chemical behavior and applications.
Biological Activity
Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₅H₁₈BrNO₃
- Molecular Weight : 348.21 g/mol
This compound features a bromophenoxy moiety that is often associated with various biological activities, including anti-tumor effects.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research has indicated that compounds with similar structures can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression associated with cell cycle and apoptosis .
Inhibition of HDACs
Studies have shown that brominated compounds exhibit enhanced HDAC inhibitory activity. For instance, compounds with bromine substitutions have been reported to demonstrate improved binding affinity and inhibitory potency against HDAC enzymes compared to their non-brominated counterparts .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have provided insights into the functional groups that enhance biological activity. Key findings include:
- Bromo Substitution : The presence of bromine at the para position on the phenyl ring significantly increases the potency against HDACs.
- Amino Group : The aminomethyl group enhances solubility and may contribute to increased bioavailability, thus improving therapeutic efficacy.
- Hexanoate Chain : The length and structure of the aliphatic chain can influence the lipophilicity and membrane permeability of the compound.
Anti-tumor Activity
A series of in vitro studies have demonstrated the anti-tumor potential of this compound. The compound was tested against various cancer cell lines, showing significant cytotoxic effects.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Jurkat (T-cell) | 12.5 | HDAC inhibition |
NCI-H460 (Lung) | 8.3 | Induction of apoptosis |
MCF-7 (Breast) | 15.0 | Cell cycle arrest |
These results indicate that this compound can effectively inhibit tumor growth through multiple mechanisms, primarily by modulating epigenetic factors involved in tumorigenesis.
Case Studies
A notable case study involved the use of this compound in combination therapy with cisplatin for treating resistant cancer types. The combination showed enhanced cytotoxicity compared to cisplatin alone, suggesting a synergistic effect that could potentially overcome drug resistance .
Properties
IUPAC Name |
ethyl 6-[2-(aminomethyl)-4-bromophenoxy]hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-2-19-15(18)6-4-3-5-9-20-14-8-7-13(16)10-12(14)11-17/h7-8,10H,2-6,9,11,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHADQFECMRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCOC1=C(C=C(C=C1)Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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